molecular formula C21H21N3O3 B5903868 N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide

Cat. No. B5903868
M. Wt: 363.4 g/mol
InChI Key: LGSHIOAQOLPPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide, also known as MLN-4760, is a small molecule compound that has shown potential in scientific research applications.

Mechanism of Action

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is a selective inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can modulate these processes and potentially treat diseases associated with abnormal cell growth and death.
Biochemical and Physiological Effects:
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can protect against neuronal death and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its high selectivity for GSK-3β, which reduces the potential for off-target effects. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has good bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. However, one limitation of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown potential in treating various diseases, and future research can explore its potential in other areas. One future direction is to investigate N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating metabolic disorders, such as diabetes and obesity, as GSK-3β is involved in glucose metabolism and insulin signaling. Another future direction is to study N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating psychiatric disorders, such as bipolar disorder and schizophrenia, as GSK-3β has been implicated in these disorders. Additionally, future research can explore the use of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with N-methyl-N-(3-phenylisoxazol-5-yl)methylamine. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation research has also shown that N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-20(25)22-17-11-7-10-16(12-17)21(26)24(2)14-18-13-19(23-27-18)15-8-5-4-6-9-15/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHIOAQOLPPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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